molecular formula C21H25N3O2 B11936186 1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine

1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B11936186
M. Wt: 351.4 g/mol
InChI Key: OQLSBAGRFBHBFL-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with formic acid or its derivatives.

    Attachment of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, using a methoxybenzyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxazol-2-amine: Shares the benzoxazole ring but lacks the piperidine and methoxyphenyl groups.

    4-Piperidinemethanamine: Contains the piperidine ring but lacks the benzoxazole and methoxyphenyl groups.

    2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone: Contains a benzoxazole ring and a phenyl group but differs in the substituents and overall structure.

Uniqueness

1-(1,3-Benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H25N3O2/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21/h2-9,17,22H,10-15H2,1H3

InChI Key

OQLSBAGRFBHBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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